3,4,5-Trimethoxybenzoic Acid
Description
Historical Context and Significance in Pharmaceutical and Organic Synthesis
3,4,5-Trimethoxybenzoic acid, a derivative of benzoic acid, holds a significant position in the realms of pharmaceutical and organic synthesis. nih.govchemimpex.com Its utility as a key intermediate and building block has been instrumental in the development of a variety of therapeutic agents and complex organic molecules. chemimpex.comsolubilityofthings.com The presence of three methoxy (B1213986) groups on the benzoic acid framework enhances its reactivity and solubility, making it a versatile compound for researchers. chemimpex.com
In the pharmaceutical industry, this compound serves as a crucial precursor in the synthesis of several drugs. For instance, it is an intermediate in the production of the sedative trimetozine, the vasodilator dilazep, and the gastroprotective agent troxipide. It is also a known active metabolite of the prokinetic agent trimebutine. caymanchem.comsihaulichemicals.comthermofisher.comsihaulichemicals.co.in The compound's derivatives have been explored for their potential anti-inflammatory, antioxidant, and anticancer properties. solubilityofthings.com
The significance of this compound in organic synthesis is underscored by its role as a foundational component for creating more complex chemical structures. chemimpex.commedchemexpress.com Chemists utilize this compound as a building block for synthesizing a wide array of derivatives, enabling the exploration of new compounds with potential applications in drug discovery and development. chemimpex.com Its stable yet reactive nature makes it a valuable resource for developing novel synthetic methodologies. chemimpex.comsolubilityofthings.com The compound and its derivatives are also used in the synthesis of natural products and in the formulation of dyes, inks, and photographic developers. chemimpex.comsihaulichemicals.comthermofisher.comsihaulichemicals.co.inchemicalbook.com
Derivation from Natural Products and Gallic Acid Framework
This compound is found in various natural sources, particularly in the plant kingdom. nih.govsolubilityofthings.com It has been identified in plant species such as Begonia nantoensis, Euphorbia lunulata, Verbesina myriocephala, Engelhardia roxburghiana, and in eucalyptus oil. nih.gov Its presence has also been noted in Acorus tatarinowii, Melicope pteleifolia, and Panax japonicus var. major. ebi.ac.uk
The primary and most direct synthetic route to this compound starts from gallic acid. chemicalbook.comwikipedia.org Gallic acid, a trihydroxybenzoic acid, undergoes methylation to yield this compound. This process typically involves reacting gallic acid with a methylating agent like dimethyl sulfate (B86663). wikipedia.orgchemicalbook.com An alternative green synthesis method utilizes dimethyl carbonate as the methylating agent in the presence of potassium carbonate and N,N-dimethylformamide. google.com This transformation from the naturally abundant gallic acid provides a readily accessible source of this compound for research and industrial applications. google.com The relationship between these two compounds is so direct that this compound is also commonly referred to as gallic acid trimethyl ether. caymanchem.comwikipedia.orgnist.govebi.ac.uktcichemicals.comfishersci.cacas.orgechemi.com
Nomenclature and Structural Variants in Research Literature
The systematic IUPAC name for this compound is this compound. nih.govwikipedia.orgnist.govthermofisher.com However, it is frequently referred to by several other names in scientific literature and chemical databases.
| Type of Name | Name |
| Common Name | Eudesmic acid |
| Trivial Name | Trimethylgallic acid |
| Synonym | Gallic acid trimethyl ether |
| Synonym | Tri-O-methylgallic acid |
| Synonym | 5-Methoxy-veratric acid |
These synonyms are widely used and recognized in the chemical community. nih.govcaymanchem.comwikipedia.orgnist.govebi.ac.ukfishersci.cacas.org
Several structural variants and derivatives of this compound have been synthesized and studied for various applications. These include:
Esters: Methyl 3,4,5-trimethoxybenzoate (B1228286) is a common ester derivative. chemicalbook.comnih.gov
Halogenated Derivatives: Compounds such as 2,6-diiodo-3,4,5-trimethoxybenzoic acid (DITMBA) and 2-iodo-3,4,5-trimethoxybenzoic acid (ITMBA) have been synthesized to explore their cytotoxic and phototoxic properties. medchemexpress.com
Deuterated Analogs: this compound-d9 is a labeled version used in metabolic studies. pharmaffiliates.com
Nitro-substituted Derivatives: 2-Nitro-3,4,5-trimethoxybenzoic acid methyl ester serves as an intermediate in the synthesis of various bioactive molecules. chemimpex.com
Anhydrides: 3,4,5-Trimethoxybenzoic anhydride (B1165640) is a reactive derivative used in organic synthesis.
Amides and Anilines: The synthesis of 3,4,5-trimethoxy-benzamide and 3,4,5-trimethoxy-aniline from the parent acid has been reported as steps in the preparation of other compounds. google.com
Role as a Building Block in Complex Molecular Architectures
The chemical structure of this compound, featuring a carboxylic acid group and three methoxy groups on a benzene (B151609) ring, makes it an exceptionally versatile building block in the construction of complex molecular architectures. chemimpex.commedchemexpress.comimmunomart.comcymitquimica.com The carboxylic acid functional group provides a reactive site for a variety of chemical transformations, including esterification, amidation, and reduction to an alcohol.
The three methoxy groups also influence the reactivity and properties of the molecule. They are electron-donating groups, which can affect the aromatic ring's susceptibility to electrophilic substitution reactions. Furthermore, these methoxy groups can be demethylated, as seen in the synthesis of 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid). google.com
This compound serves as a key starting material or intermediate in the synthesis of a wide range of more complex molecules. chemimpex.comcymitquimica.com For example, it is used to create a series of basic esters through reactions with secondary amines. cdnsciencepub.com It is also a precursor for the synthesis of 3,4,5-trimethoxyphenol. google.com The versatility of this compound allows for the systematic modification of its structure to produce libraries of related compounds, which is a crucial strategy in drug discovery for exploring structure-activity relationships. chemimpex.com Its utility extends to the synthesis of heterocyclic compounds, such as 2-azetidinones (β-lactams), which are known for their antibacterial activity. geetauniversity.edu.in
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4,5-trimethoxybenzoic acid | |
|---|---|---|
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InChI |
InChI=1S/C10H12O5/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3,(H,11,12) | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSOFNCYXJUNBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059472 | |
| Record name | Benzoic acid, 3,4,5-trimethoxy- | |
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Molecular Weight |
212.20 g/mol | |
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Physical Description |
Beige or white fine crystalline powder; [Acros Organics MSDS], Solid | |
| Record name | 3,4,5-Trimethoxybenzoic acid | |
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| Record name | Eudesmic acid | |
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CAS No. |
118-41-2 | |
| Record name | 3,4,5-Trimethoxybenzoic acid | |
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| Record name | 3,4,5-Trimethoxybenzoic acid | |
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| Record name | Eudesmic acid | |
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| Record name | Benzoic acid, 3,4,5-trimethoxy- | |
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| Record name | Benzoic acid, 3,4,5-trimethoxy- | |
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| Record name | 3,4,5-trimethoxybenzoic acid | |
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| Record name | 3,4,5-TRIMETHOXYBENZOIC ACID | |
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| Record name | Eudesmic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033839 | |
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Melting Point |
171 - 172 °C | |
| Record name | Eudesmic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033839 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to 3,4,5-Trimethoxybenzoic Acid
Several methods have been developed for the synthesis of this compound, primarily originating from gallic acid and its esters. These routes are continuously optimized for industrial-scale production to enhance efficiency, yield, and environmental safety.
A common pathway to this compound involves the initial esterification of gallic acid to ethyl gallate, followed by methylation and subsequent saponification. The initial esterification protects the carboxylic acid group, allowing for the selective methylation of the hydroxyl groups.
The synthesis of methyl 3,4,5-trimethoxybenzoate (B1228286), a precursor to the acid, can be achieved by first esterifying gallic acid with methanol (B129727) in the presence of a sulfuric acid catalyst to form methyl gallate. google.compatsnap.com This intermediate is then methylated. The final step to obtain this compound is the hydrolysis (saponification) of the methyl ester. This is typically achieved by treating methyl 3,4,5-trimethoxybenzoate with a solution of sodium hydroxide (B78521) in ethanol (B145695) and stirring the mixture at an elevated temperature. After the reaction is complete, the mixture is cooled and acidified with a strong acid, such as hydrochloric acid, to precipitate the this compound, which can then be collected by filtration. chemicalbook.com
Another one-step approach involves the reaction of gallic acid with dimethyl sulfate (B86663) in the presence of a condensation agent like sodium carbonate. google.com However, this method still employs the highly toxic dimethyl sulfate.
A greener alternative for the one-step synthesis of this compound from gallic acid has been developed using dimethyl carbonate as the methylating agent. This process is carried out in N,N-dimethylformamide with potassium carbonate as a catalyst at a temperature of 110-120°C. This method offers high yields (over 95%) and high product purity (100.0%) while avoiding the use of toxic reagents like dimethyl sulfate. google.com
On an industrial scale, the synthesis of this compound has traditionally followed a two-step process. This involves the methylation of gallic acid with dimethyl sulfate to produce this compound, which is then esterified with methanol in the presence of sulfuric acid to yield methyl 3,4,5-trimethoxybenzoate. google.com This ester is a key intermediate for various pharmaceuticals. google.com
The optimization of industrial processes focuses on several key factors: cost-effectiveness, yield, purity, and environmental impact. sharif.ir A significant challenge in the traditional two-step method is the use of dimethyl sulfate, a highly toxic chemical. google.com This has led to the development of alternative, greener methods.
One-step syntheses are generally preferred in industrial settings as they streamline the process by eliminating the need for intermediate purification steps, which can be time-consuming and lead to product loss. google.com The use of less hazardous reagents, such as dimethyl carbonate, is a crucial aspect of modern industrial process optimization. google.com Furthermore, parameters such as reaction temperature, solvent, and catalyst are fine-tuned to maximize yield and purity. For instance, in the one-step synthesis using gallic acid and methyl chloride, the weight-to-volume ratio of gallic acid to N,N-dimethylformamide and the weight ratio of gallic acid to the acid-binding agent are optimized to improve efficiency. google.com
The table below summarizes and compares different synthetic approaches to this compound and its methyl ester.
| Starting Material | Key Reagents | Method | Advantages | Disadvantages |
| Gallic Acid | Methanol, Sulfuric Acid, Dimethyl Sulfate | Two-step | Well-established | Use of toxic dimethyl sulfate, reversible esterification |
| Gallic Acid | N,N-dimethylformamide, Methyl Chloride, Potassium Carbonate | One-step | Efficient, convenient | Involves gaseous reagent |
| Gallic Acid | Dimethyl Carbonate, Potassium Carbonate, N,N-dimethylformamide | One-step (Green) | High yield and purity, environmentally friendly | Requires elevated temperatures |
Derivatization Strategies of this compound
The chemical structure of this compound allows for various derivatization strategies, enabling the synthesis of a wide range of compounds with diverse applications. These modifications primarily target the carboxylic acid group and the aromatic ring.
Halogenated derivatives of this compound are important intermediates in organic synthesis.
2-Iodo-3,4,5-trimethoxybenzoic acid can be synthesized through the direct iodination of this compound.
2,6-Diiodo-3,4,5-trimethoxybenzoic acid is also prepared by direct iodination of the parent acid.
2,6-Dibromo-3,4,5-trimethoxybenzoic acid has been synthesized via bromination and transhalogenation of 2-iodo-3,4,5-trimethoxybenzoic acid using potassium bromate (B103136) (KBrO₃) in an acidic medium. In a typical procedure, a solution of 2-iodo-3,4,5-trimethoxybenzoic acid in aqueous sodium hydroxide is added to a solution of potassium bromate in sulfuric acid. The reaction mixture is heated, and upon cooling, crystals of 2,6-dibromo-3,4,5-trimethoxybenzoic acid are formed. nih.goviucr.org
The following table outlines the synthesis of these halogenated derivatives.
| Derivative | Starting Material | Key Reagents |
| 2-Iodo-3,4,5-trimethoxybenzoic acid | This compound | Iodine, Silver Trifluoroacetate |
| 2,6-Diiodo-3,4,5-trimethoxybenzoic acid | This compound | Iodine, Silver Trifluoroacetate |
| 2,6-Dibromo-3,4,5-trimethoxybenzoic acid | 2-Iodo-3,4,5-trimethoxybenzoic acid | Potassium Bromate, Sulfuric Acid |
The carboxylic acid group of this compound is a prime site for derivatization to form amides and esters.
Hydroxyl Amides: A series of hydroxyl amide derivatives have been synthesized by reacting this compound with various amino alcohols. This reaction is typically carried out in the presence of a coupling agent.
Ester Derivatives: A wide array of ester derivatives of this compound have been synthesized for various applications. wikipedia.orgmedcraveonline.com The synthesis generally involves the reaction of 3,4,5-trimethoxybenzoyl chloride with the corresponding alcohol. For instance, the synthesis of various ester derivatives can be achieved through esterification reactions. medcraveonline.comresearchgate.netmdpi.com
The table below provides examples of amide and ester derivatives of this compound.
| Derivative Type | Example Derivative |
| Amide | 3,4,5-Trimethoxy-N-(2-(4-methylpiperazin-1-yl)ethyl)benzamide mdpi.comnih.gov |
| Ester | Methyl 3,4,5-trimethoxybenzoate ekb.eg |
Preparation of Quinazolinone Derivatives
The synthesis of quinazolinone derivatives often proceeds through the use of anthranilic acid or its analogues. While a direct one-step synthesis from this compound is not commonly documented, a plausible and chemically sound synthetic route involves the initial conversion of this compound into a suitably substituted anthranilic acid. This intermediate can then undergo cyclization to form the quinazolinone core. A well-established method for this cyclization is the Niementowski quinazoline (B50416) synthesis, which involves the reaction of an anthranilic acid with an amide. wikipedia.orgdrugfuture.comnih.gov
A proposed pathway would first involve the nitration of this compound to introduce a nitro group ortho to the carboxylic acid, followed by reduction of the nitro group to an amine, yielding 2-amino-3,4,5-trimethoxybenzoic acid. This intermediate could then be reacted with a suitable amide, such as formamide (B127407), under thermal or microwave-assisted conditions to yield the corresponding 6,7,8-trimethoxy-4(3H)-quinazolinone. nih.gov The general principle of the Niementowski synthesis is illustrated by the reaction of anthranilic acid with formamide to produce the basic quinazolinone structure. nih.govnih.gov The reaction conditions can be optimized to improve yields and reduce reaction times, for instance, through the use of microwave irradiation. nih.gov
Synthesis of Hydrazone Derivatives
Hydrazone derivatives of this compound are synthesized in a two-step process. The first step involves the conversion of this compound into 3,4,5-trimethoxybenzohydrazide (B1329584). This is typically achieved by first esterifying the benzoic acid with an alcohol, such as methanol, in the presence of an acid catalyst, followed by reaction of the resulting methyl 3,4,5-trimethoxybenzoate with hydrazine (B178648) hydrate. researchgate.netgoogle.com
The second step is the condensation reaction between the synthesized 3,4,5-trimethoxybenzohydrazide and a variety of substituted aldehydes or ketones. biointerfaceresearch.comnih.gov This reaction is generally carried out in a suitable solvent like ethanol and may be catalyzed by a small amount of acid. The resulting hydrazones possess the general structure of a 3,4,5-trimethoxyphenyl moiety linked to a substituted phenyl ring through a hydrazone linkage (-CO-NH-N=CH-). A range of hydrazone derivatives have been synthesized using different substituted benzaldehydes, leading to compounds with diverse biological activities. nih.govnih.gov
| Substituent on Benzaldehyde | Resulting Hydrazone Derivative Name | Reference |
|---|---|---|
| 4-Hydroxy-3,5-dimethoxy | N'-(4-hydroxy-3,5-dimethoxybenzylidene)-3,4,5-trimethoxybenzohydrazide | nih.gov |
| 2-(Trifluoromethyl) | N'-(2-(trifluoromethyl)benzylidene)-3,4,5-trimethoxybenzohydrazide | nih.gov |
| Unsubstituted | N'-(benzylidene)-3,4,5-trimethoxybenzohydrazide | researchgate.net |
| 4-Chloro | N'-(4-chlorobenzylidene)-3,4,5-trimethoxybenzohydrazide | researchgate.net |
Conjugation with Bioactive Moieties for Enhanced Efficacy (e.g., NSAID conjugates)
To enhance the therapeutic efficacy and potentially reduce the side effects of known drugs, this compound derivatives can be conjugated with other bioactive molecules. A notable example is the conjugation with non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.comnih.govresearchgate.net In these conjugates, the 3,4,5-trimethoxyphenyl moiety is often linked to the NSAID through a linker, such as an amino acid, via amide or ester bonds. mdpi.com
The synthesis of these conjugates typically involves a multi-step process. For instance, an NSAID like ibuprofen (B1674241) or ketoprofen (B1673614) can be coupled with an amino acid methyl ester using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). mdpi.com The resulting amide is then hydrolyzed to the corresponding carboxylic acid. Finally, this acid is esterified with 3,4,5-trimethoxybenzyl alcohol to yield the final conjugate. mdpi.com These structural modifications can lead to compounds with enhanced anti-inflammatory activity compared to the parent NSAIDs. mdpi.comnih.govresearchgate.net The rationale behind this approach is that the resulting hybrid molecule may exhibit a modified pharmacokinetic profile or interact differently with biological targets. nih.gov
| NSAID | Linker | Resulting Conjugate | Reference |
|---|---|---|---|
| Ibuprofen | L-proline | (S)-2-(4-isobutylphenyl)propanoyl-L-proline 3,4,5-trimethoxybenzyl ester | mdpi.com |
| Ketoprofen | L-tyrosine | (S)-2-(3-benzoylphenyl)propanoyl-L-tyrosine 3,4,5-trimethoxybenzyl ester | mdpi.com |
| Naproxen | β-alanine | (S)-2-(6-methoxynaphthalen-2-yl)propanoyl-β-alanine 3,4,5-trimethoxybenzyl ester | mdpi.com |
Synthesis of Basic Esters for Pharmacological Investigations
Basic esters of this compound have been synthesized and investigated for their pharmacological properties. These compounds are characterized by the presence of a basic amino group in the ester side chain. A common synthetic route to these esters involves the initial preparation of a haloalkyl ester of this compound. This is achieved by reacting 3,4,5-trimethoxybenzoyl chloride with a haloalkanol, such as 2-chloroethanol (B45725) or 3-chloropropanol.
The resulting chloroalkyl 3,4,5-trimethoxybenzoate is then used as an alkylating agent to react with a secondary amine. This nucleophilic substitution reaction, typically carried out in the presence of an acid acceptor like potassium carbonate, yields the desired basic ester. A variety of secondary amines can be employed in this reaction, leading to a diverse range of basic esters with different substitution patterns on the nitrogen atom.
| Secondary Amine | Resulting Basic Ester |
|---|---|
| Diethylamine | 2-(Diethylamino)ethyl 3,4,5-trimethoxybenzoate |
| Piperidine | 2-(Piperidin-1-yl)ethyl 3,4,5-trimethoxybenzoate |
| Morpholine | 2-(Morpholino)ethyl 3,4,5-trimethoxybenzoate |
| N-Methylaniline | 2-(N-methylanilino)ethyl 3,4,5-trimethoxybenzoate |
Transformation to Other Important Chemical Intermediates (e.g., 3,4,5-trimethoxyphenol)
This compound can be converted into other valuable chemical intermediates, such as 3,4,5-trimethoxyphenol. A multi-step synthetic sequence has been reported for this transformation. google.com The process begins with the conversion of this compound to its corresponding acid halide, for example, by treatment with thionyl chloride or phosphorus pentachloride. google.com
The resulting 3,4,5-trimethoxybenzoyl chloride is then subjected to ammonolysis to form 3,4,5-trimethoxybenzamide (B1204051). This amide undergoes a Hofmann rearrangement, typically using a halogen and a base, to yield 3,4,5-trimethoxyaniline. google.com The subsequent steps involve the diazotization of the aniline (B41778) derivative, followed by hydrolysis of the diazonium salt to afford the target molecule, 3,4,5-trimethoxyphenol. google.com This transformation is significant as it converts the carboxylic acid functionality into a hydroxyl group, opening up further avenues for chemical modifications. An alternative approach to phenols from aromatic aldehydes is the Dakin reaction, which involves oxidation with hydrogen peroxide in the presence of a base. organic-chemistry.org This suggests that this compound could first be reduced to the corresponding aldehyde, which is then subjected to the Dakin reaction to yield 3,4,5-trimethoxyphenol.
Advanced Spectroscopic and Structural Characterization
Vibrational Spectroscopy Applications (FT-IR)
Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups and vibrational modes within the 3,4,5-trimethoxybenzoic acid molecule. The FT-IR spectrum of this compound is characterized by a series of distinct absorption bands that correspond to specific stretching and bending vibrations of its constituent bonds.
A prominent feature in the spectrum is the broad absorption band typically observed in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the carboxylic acid group. docbrown.info The considerable broadening of this peak is a direct consequence of intermolecular hydrogen bonding between adjacent molecules. The stretching vibration of the carbonyl group (C=O) within the carboxylic acid moiety gives rise to a strong, sharp absorption band, typically around 1684 cm⁻¹. researchgate.net
The aromatic nature of the molecule is confirmed by the presence of C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the benzene (B151609) ring, which appear in the 1400-1600 cm⁻¹ range. The numerous methoxy (B1213986) groups contribute to characteristic C-O stretching vibrations. Specifically, the aryl-alkyl ether C-O stretching results in strong bands, while the C-O stretching of the carboxylic acid is also readily identifiable.
Interactive Table of Key FT-IR Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3300 - 2500 | O-H stretch (broad) | Carboxylic Acid (dimer) |
| ~1684 | C=O stretch | Carboxylic Acid |
| ~1580 - 1400 | C=C stretch | Aromatic Ring |
| ~1320 - 1210 | C-O stretch | Carboxylic Acid |
| Not specified | =C-H stretch | Aromatic Ring |
| Not specified | C-O stretch | Methoxy Groups |
| Not specified | O-H bend | Carboxylic Acid |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D NMR, ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound, confirming the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: The ¹H NMR spectrum is relatively simple and highly characteristic. Due to the symmetry of the molecule, the two aromatic protons at positions 2 and 6 are chemically equivalent and appear as a single singlet peak. The nine protons of the three methoxy groups also give rise to distinct signals. The methoxy groups at positions 3 and 5 are equivalent and produce a singlet integrating to six protons, while the methoxy group at position 4 gives a separate singlet integrating to three protons. The acidic proton of the carboxylic acid group typically appears as a broad singlet at a downfield chemical shift, which can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum further corroborates the molecular structure. The spectrum shows distinct signals for each unique carbon atom. The carbon of the carbonyl group in the carboxylic acid is observed at a characteristic downfield position. The quaternary aromatic carbons (C1, C3, C4, and C5) and the protonated aromatic carbons (C2 and C6) each give rise to specific signals. The carbon atoms of the methoxy groups also appear at their expected chemical shifts.
Interactive Table of ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| ¹H | Aromatic (H-2, H-6) | ~7.25 | singlet | 2H |
| ¹H | Methoxy (3-OCH₃, 5-OCH₃) | ~3.84 | singlet | 6H |
| ¹H | Methoxy (4-OCH₃) | ~3.74 | singlet | 3H |
| ¹H | Carboxylic Acid (-COOH) | ~12.95 | singlet | 1H |
| ¹³C | Carbonyl (C=O) | ~167.40 | - | - |
| ¹³C | Aromatic (C-3, C-5) | ~153.11 | - | - |
| ¹³C | Aromatic (C-4) | ~141.81 | - | - |
| ¹³C | Aromatic (C-1) | ~126.38 | - | - |
| ¹³C | Aromatic (C-2, C-6) | ~106.98 | - | - |
| ¹³C | Methoxy (C-4) | ~60.55 | - | - |
| ¹³C | Methoxy (C-3, C-5) | ~56.35 | - | - |
Mass Spectrometry Analysis (Electron Ionization Mass Spectrum)
Electron Ionization Mass Spectrometry (EI-MS) of this compound provides valuable information about its molecular weight and fragmentation pattern, which aids in its structural confirmation. The mass spectrum is characterized by a prominent molecular ion peak and several key fragment ions. nist.gov
The molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (212.20 g/mol ). nih.gov A common fragmentation pathway involves the loss of a methyl group (•CH₃) from one of the methoxy substituents, leading to a significant fragment ion at m/z 197. Another characteristic fragmentation is the loss of a hydroxyl radical (•OH) from the carboxylic acid group, resulting in an ion at m/z 195. Further fragmentation can occur through the loss of carbon monoxide (CO) or formaldehyde (B43269) (CH₂O) from the initial fragments.
Interactive Table of Major Fragment Ions in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Neutral Loss |
| 212 | [C₁₀H₁₂O₅]⁺• (Molecular Ion) | - |
| 197 | [C₉H₉O₅]⁺ | •CH₃ |
| 195 | [C₁₀H₁₁O₄]⁺ | •OH |
| 182 | [C₉H₁₀O₄]⁺• | CH₂O |
| 167 | [C₈H₇O₄]⁺ | CO + •CH₃ |
X-ray Crystallography and Crystal Structure Analysis
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state, offering insights into polymorphism, intermolecular interactions, and conformational preferences.
Polymorphism and Crystallographically Independent Molecules
While detailed studies on the polymorphism of this compound itself are not extensively reported, the phenomenon is common in benzoic acid derivatives. mdpi.com Polymorphism, the ability of a compound to exist in more than one crystalline form, can arise from different packing arrangements of the molecules or variations in the conformations of flexible groups, such as the methoxy and carboxylic acid moieties. The existence of different polymorphs can be influenced by crystallization conditions such as solvent, temperature, and pressure. The analysis of related crystal structures suggests that variations in the hydrogen bonding networks and packing motifs are likely to give rise to different polymorphic forms.
Conformational Analysis and Torsion Angles
The conformation of the this compound molecule in the crystal is largely defined by the torsion angles of the carboxylic acid and methoxy groups relative to the benzene ring. The carboxylic acid group is generally found to be nearly coplanar with the aromatic ring to maximize π-conjugation.
The three methoxy groups, however, can exhibit greater conformational flexibility. The torsion angles describing the orientation of the methyl groups relative to the plane of the benzene ring can vary. In related structures, the methoxy groups at the 3- and 5-positions often adopt a conformation where the methyl group is close to the plane of the ring, while the methoxy group at the 4-position may be oriented differently. iucr.org The specific torsion angles are influenced by a delicate balance of steric effects and the optimization of intermolecular interactions within the crystal lattice. For instance, in 3,4,5-trimethoxybenzamide (B1204051) derivatives, the torsion angles of the methoxy groups show some variability depending on the crystal packing. iucr.org
Co-crystallization Studies and Molecular Interactions
Co-crystallization is a technique used in crystal engineering to design crystalline solids with modified physicochemical properties. It involves combining an active pharmaceutical ingredient (API) with a benign coformer molecule in a specific stoichiometric ratio within a crystal lattice. These components are held together by non-covalent interactions, most commonly hydrogen bonds. The formation of co-crystals can influence properties such as solubility, stability, and bioavailability without altering the chemical structure of the API.
While the principles of co-crystallization are widely applied to benzoic acid derivatives, specific studies detailing the co-crystallization of this compound and the resulting molecular interactions were not found in the available search results.
Hirshfeld Surface Analysis and Intermolecular Contacts
Despite its utility in understanding crystal structures, specific research applying Hirshfeld surface analysis to the crystal structure of this compound to detail its intermolecular contacts was not available in the provided search results.
UV-Vis Absorption Spectroscopy in Ligand Binding Studies
UV-Vis absorption spectroscopy is a valuable technique for investigating the binding of small molecules to proteins. Changes in the absorption spectrum of a protein upon the addition of a ligand can indicate the formation of a complex.
The study calculated thermodynamic parameters, including enthalpy change (ΔH), Gibbs free energy change (ΔG), and entropy change (ΔS), which indicated that electrostatic interactions play a significant role in stabilizing the TMBA-BSA complex.
Mechanistic Studies of Biological Activities and Molecular Interactions
Enzyme Inhibition Mechanisms
The cholinergic hypothesis of Alzheimer's disease posits that a deficiency in the neurotransmitter acetylcholine (B1216132) is a key factor in the cognitive decline associated with the condition. globalresearchonline.net One therapeutic strategy to address this is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. globalresearchonline.netscielo.br By inhibiting AChE, the concentration and duration of action of acetylcholine are increased, thereby enhancing cholinergic neurotransmission. globalresearchonline.net
While direct studies on the AChE inhibitory activity of 3,4,5-trimethoxybenzoic acid are limited, research into its derivatives has provided valuable insights into the structure-activity relationships (SAR) that govern this inhibition. Hydroxyl amides synthesized from this compound have been evaluated for their potential as AChE inhibitors. scielo.br The rationale behind synthesizing these hybrid molecules is that the combination of different pharmacophores within a single molecule can lead to compounds with enhanced pharmacological properties. scielo.br
Furthermore, studies on derivatives of trimethoxybenzoic acid have revealed that the length of the spacer connecting the trimethoxybenzoyl moiety to another pharmacophore is crucial for potent AChE inhibition. globalresearchonline.net Specifically, derivatives with 11- or 12-atom spacers have been identified as the most potent inhibitors of human acetylcholinesterase. globalresearchonline.net This suggests that the trimethoxybenzoyl group likely interacts with a specific region of the enzyme, and the optimal spacer length is required to position it correctly for effective binding and inhibition. The mechanism of action for many AChE inhibitors involves reversible binding to the enzyme, which in turn inactivates it and prevents the hydrolysis of acetylcholine. globalresearchonline.net For some benzoic acid-derived nitrones, a mixed-type inhibition mechanism has been observed. researchgate.net
It is also noteworthy that some inhibitors show selectivity for butyrylcholinesterase (BuChE), another cholinesterase found in the body, over AChE. globalresearchonline.net The surprising selectivity of some trimethoxybenzoic acid derivatives towards human butyrylcholinesterase suggests that subtle structural modifications can significantly alter the inhibitory profile. globalresearchonline.net
Table 1: Acetylcholinesterase Inhibition by this compound Derivatives No direct IC50 values for this compound were found in the provided search results. The table below is based on findings for its derivatives.
| Derivative Class | Key Structural Feature | Potency | Selectivity |
| Hydroxyl amides | Amide linkage to various amino alcohols | Evaluated for AChE inhibition | - |
| Spaced derivatives | 11- or 12-atom spacers | Most potent inhibitors of human AChE | Some show surprising selectivity for BuChE |
Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for coloration in skin, hair, and eyes. nih.gov It catalyzes the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. mdpi.com Overactivity of tyrosinase can lead to hyperpigmentation disorders. nih.gov Therefore, inhibitors of this enzyme are of great interest in the cosmetic and pharmaceutical industries. nih.gov
The inhibitory mechanism of various compounds against tyrosinase has been studied, often revealing different modes of inhibition, including competitive, non-competitive, and mixed-type inhibition. frontiersin.orgresearchgate.net Kinetic studies, typically involving Lineweaver-Burk plots, are employed to elucidate these mechanisms. frontiersin.orgresearchgate.net For instance, anisic acid (p-methoxybenzoic acid), a structurally related compound to this compound, has been characterized as a classical noncompetitive inhibitor of tyrosinase, with an IC50 of 0.60 mM and an inhibition constant (Ki) of 0.603 mM. researchgate.net This indicates that anisic acid binds to a site on the enzyme distinct from the active site, affecting the enzyme's catalytic efficiency without competing with the substrate. researchgate.net
Table 2: Tyrosinase Inhibition by Anisic Acid (a related compound)
| Compound | IC50 (mM) | Inhibition Constant (Ki) (mM) | Mode of Inhibition |
| Anisic Acid | 0.60 | 0.603 | Noncompetitive |
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govnih.gov These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and altitude sickness. nih.govdrugbank.com The mechanism of action of CA inhibitors typically involves the binding of the inhibitor to the zinc ion in the active site, which prevents the binding of the substrate. eurekaselect.com
While specific studies on the CA inhibitory activity of this compound are not detailed in the provided results, research on related compounds highlights the potential for this structural motif to be incorporated into potent CA inhibitors. The development of isoform-specific inhibitors is a significant challenge in this field, as there are multiple human CA isoforms with different physiological roles. nih.goveurekaselect.com
The design of selective CA inhibitors often involves strategies to target specific features of the enzyme's active site or surrounding regions. nih.gov For example, carbohydrate-based CA inhibitors have been developed to enhance selectivity. nih.gov These inhibitors often consist of a zinc-binding group, such as a sulfonamide, attached to a sugar moiety. nih.gov
A significant mechanism by which bacteria develop resistance to antibiotics is through the overexpression of efflux pumps (EPs). mdpi.com These membrane proteins actively transport antibiotics out of the bacterial cell, reducing the intracellular concentration of the drug to sub-therapeutic levels. nih.govfrontiersin.org The inhibition of these efflux pumps is a promising strategy to circumvent antibiotic resistance and restore the efficacy of existing antibiotics. researchgate.netfrontiersin.orgnih.gov
Derivatives of this compound have been investigated as potential efflux pump inhibitors (EPIs). mdpi.com Structure-activity relationship studies have indicated that the trimethoxybenzoic acid moiety is important for EP inhibitory activity. mdpi.com In a study exploring a series of trimethoxybenzoic acid and gallic acid derivatives, certain compounds demonstrated the ability to inhibit EPs in bacterial strains such as Salmonella enterica serovar Typhimurium and Staphylococcus aureus. mdpi.com
The mechanism of EP inhibition can vary. researchgate.net Some EPIs may act as competitive substrates for the pump, while others may interfere with the energy source of the pump or disrupt its assembly. researchgate.net The effectiveness of EPIs is often assessed by their ability to increase the intracellular accumulation of a fluorescent substrate, such as ethidium (B1194527) bromide, or to potentiate the activity of an antibiotic against a resistant bacterial strain. mdpi.com For example, certain trimethoxybenzoic acid derivatives were found to increase the relative fluorescence index in bacterial cells, suggesting an inhibition of efflux. mdpi.com
Table 3: Efflux Pump Inhibitory Activity of this compound Derivatives
| Derivative | Bacterial Strain | Activity |
| Derivative 5 | Salmonella enterica serovar Typhimurium SL1344 | EP inhibition |
| Derivative 6 | Salmonella enterica serovar Typhimurium SL1344 | EP inhibition |
| Derivative 6 | Staphylococcus aureus 272123 | EP inhibition |
Inflammation is a complex biological response involving the production of various signaling molecules, including cytokines. nih.gov Pro-inflammatory cytokines, such as interleukins (e.g., IL-6, IL-8) and chemokines, play a crucial role in the inflammatory cascade. nih.gov The overproduction of these cytokines can contribute to the pathology of various inflammatory diseases. nih.gov
While direct evidence for the inhibition of cytokine production by this compound is not available in the provided search results, studies on a structurally similar compound, 3,4,5-trihydroxycinnamic acid (THCA), have demonstrated significant anti-inflammatory effects. nih.govnih.gov THCA has been shown to reduce the secretion and mRNA expression levels of several pro-inflammatory cytokines and chemokines in stimulated human keratinocytes. nih.gov
The mechanism underlying this inhibition often involves the modulation of key signaling pathways. For instance, THCA has been found to exert its inhibitory activity on the activation of AKT, ERK, and nuclear factor-κB (NF-κB) pathways in stimulated cells. nih.gov The NF-κB pathway is a critical regulator of the expression of genes involved in inflammation. researchgate.net Additionally, THCA has been shown to upregulate the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1) through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govnih.gov These antioxidant enzymes can have anti-inflammatory effects. nih.gov Given the structural similarities, it is plausible that this compound may exert similar effects on cytokine production through related mechanisms, although further research is needed to confirm this.
Cyclooxygenases (COX) and lipoxygenases (LOX) are key enzymes in the metabolism of arachidonic acid, leading to the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes, respectively. nih.govmdpi.com The inhibition of these enzymes is a major target for anti-inflammatory drugs. nih.gov Nonsteroidal anti-inflammatory drugs (NSAIDs), for example, primarily act by inhibiting COX enzymes. nih.gov
Direct studies on the inhibition of COX and LOX by this compound are not extensively covered in the provided search results. However, research on structurally related compounds provides some indications. For instance, a novel series of 3,4-dihydroxychalcones, which share a similar substitution pattern on the phenyl ring, were synthesized and evaluated for their effects on 5-lipoxygenase and cyclooxygenase. nih.gov Many of these compounds exhibited potent inhibitory effects on 5-lipoxygenase, and some also inhibited cyclooxygenase. nih.gov The 2',5'-disubstituted 3,4-dihydroxychalcones with hydroxy or alkoxy groups showed optimal inhibition of cyclooxygenase. nih.gov
The development of dual inhibitors of both COX and 5-LOX is an attractive therapeutic strategy, as it could provide broader anti-inflammatory effects and potentially a better safety profile compared to selective COX inhibitors. nih.gov The search for such dual inhibitors has led to the investigation of various classes of compounds. researchgate.net While the specific inhibitory potential of this compound against COX and LOX remains to be fully elucidated, the activity of its structural analogs suggests that it could be a promising scaffold for the design of new anti-inflammatory agents targeting these enzymatic pathways.
Protein Binding and Interaction Studies
The interaction between this compound (TMBA) and the model protein Bovine Serum Albumin (BSA) has been a subject of detailed spectroscopic investigation, providing a foundational understanding of its behavior in biological systems.
Spectroscopic studies utilizing fluorescence and UV-Vis absorption methods have demonstrated a distinct interaction between TMBA and BSA. The intrinsic fluorescence of BSA, primarily due to its tryptophan residues, is quenched upon the addition of TMBA, indicating the formation of a TMBA-BSA complex. nih.gov This interaction is further substantiated by changes observed in the UV-Vis absorption spectrum of BSA in the presence of TMBA, which points towards the formation of a ground-state complex. nih.gov
The Stern-Volmer quenching constants (Ksv) for the TMBA-BSA interaction at different temperatures further support the static quenching mechanism.
| Temperature (K) | Ksv (× 10^4 L/mol) |
| 298 | 9.86 |
| 308 | 7.53 |
| 318 | 5.47 |
This table is based on data from spectroscopic studies on the interaction between this compound and bovine serum albumin.
The binding affinity of TMBA for BSA has been quantified through the determination of binding constants (Ka) at various temperatures. These constants, along with the number of binding sites (n), provide a quantitative measure of the interaction.
| Temperature (K) | Binding Constant (Ka) (× 10^4 L/mol) | Number of Binding Sites (n) |
| 298 | 9.86 | 1.23 |
| 308 | 7.53 | 1.19 |
| 318 | 5.47 | 1.15 |
This table is based on data from spectroscopic studies on the interaction between this compound and bovine serum albumin.
To elucidate the nature of the forces driving the complex formation, thermodynamic parameters—enthalpy change (ΔH), Gibbs free energy change (ΔG), and entropy change (ΔS)—have been calculated. The negative values for ΔG indicate that the binding process is spontaneous. The negative values for both ΔH and ΔS suggest that the interaction is enthalpically driven and that the formation of the complex leads to a more ordered system.
| Thermodynamic Parameter | Value |
| ΔH | -38.55 kJ/mol |
| ΔS | -45.64 J/mol·K |
| ΔG (298 K) | -24.96 kJ/mol |
| ΔG (308 K) | -24.50 kJ/mol |
| ΔG (318 K) | -24.05 kJ/mol |
This table is based on data from spectroscopic studies on the interaction between this compound and bovine serum albumin.
The thermodynamic data, specifically the negative enthalpy and entropy changes, point towards the significant role of van der Waals forces and hydrogen bonding in the interaction between TMBA and BSA. Furthermore, studies have indicated that electrostatic interactions play a crucial role in stabilizing the TMBA-BSA complex. nih.gov
The distance between the donor (tryptophan residues in BSA) and the acceptor (TMBA) has been determined using Fluorescence Resonance Energy Transfer (FRET) theory. The overlap between the fluorescence emission spectrum of BSA and the UV absorption spectrum of TMBA allows for non-radiative energy transfer. The calculated distance (r) between the binding site on BSA and TMBA was found to be 3.47 nm. nih.gov This distance is well within the 2–8 nm range where FRET is effective, further confirming the static quenching mechanism and providing a spatial understanding of the interaction.
Mechanisms of Antimicrobial Action
This compound has demonstrated notable antimicrobial activity, particularly against the bacterium Staphylococcus aureus, with a reported minimum inhibitory concentration (MIC) of 0.97 μg/mL. researchgate.net While the precise, comprehensive mechanism of its antibacterial action is still an area of active research, some insights have been gained.
Derivatives of trimethoxybenzoic acid have been investigated as potential efflux pump inhibitors (EPIs). mdpi.comu-szeged.hu Efflux pumps are proteins in bacteria that actively transport antibiotics and other toxic substances out of the cell, conferring resistance. By inhibiting these pumps, EPIs can restore the efficacy of antibiotics. While this research has focused on derivatives, it suggests a potential avenue through which this compound itself may exert its antimicrobial effects, possibly by interfering with bacterial resistance mechanisms. Further studies are required to definitively establish whether the parent compound acts as an EPI and to elucidate other potential antimicrobial pathways.
Antioxidant Mechanisms
This compound is recognized as a potent antioxidant. targetmol.combioscience.co.uk Its chemical structure, derived from gallic acid, contributes to its ability to scavenge free radicals. This activity is a key component of its protective effects against cellular damage caused by oxidative stress. The presence of methoxy (B1213986) groups on the benzene (B151609) ring influences the molecule's electron-donating capacity, which is crucial for neutralizing reactive oxygen species (ROS).
The antioxidant capabilities of this compound extend to its ability to modulate oxidative-nitrosative stress. targetmol.combioscience.co.uk This type of stress arises from an imbalance between the production of reactive oxygen and nitrogen species and the body's ability to detoxify these reactive products. Research has shown that this compound can exert hepatoprotective effects in animal models of liver injury by specifically modulating oxidative-nitrosative stress and inflammation. targetmol.combioscience.co.uk This suggests that the compound can interfere with the damaging cascade of events initiated by excess free radicals and reactive nitrogen species, thereby protecting cells and tissues.
Anti-inflammatory Pathways and Modulation of Inflammatory Mediators
This compound and its structural motif are implicated in the modulation of inflammatory responses. The compound is described as an inhibitor of cytokine production, which is a central aspect of its anti-inflammatory action. targetmol.combioscience.co.uk Cytokines are signaling proteins that mediate and regulate immunity and inflammation.
The 3,4,5-trimethoxybenzyl moiety, which is structurally related to this compound, is found in compounds that exhibit anti-inflammatory activity, including some that act as selective COX-2 inhibitors. mdpi.com Furthermore, the parent compound has been utilized as a key building block in the synthesis of novel anti-inflammatory agents. chemimpex.com For instance, derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) have been synthesized by linking them to a 3,4,5-trimethoxybenzyl group, resulting in enhanced anti-inflammatory activity compared to the parent drugs. mdpi.comnih.gov These findings highlight the importance of the 3,4,5-trimethoxybenzoyl structure in designing molecules that can effectively target and suppress inflammatory pathways.
Neuropharmacological Mechanisms
The neuropharmacological activities of this compound and its derivatives have been a subject of scientific investigation, revealing potential interactions with key neurotransmitter systems involved in the pathophysiology of various neurological disorders. Mechanistic studies have begun to elucidate its influence on dopaminergic, cholinergic, and serotonergic pathways.
Antiparkinson Activity
While direct evidence for the antiparkinsonian activity of this compound is not extensively documented in the current scientific literature, studies on structurally related compounds provide insights into potential neuroprotective mechanisms. Parkinson's disease is primarily characterized by the progressive loss of dopaminergic neurons in the substantia nigra. nih.gov Therapeutic strategies often focus on restoring dopamine (B1211576) levels or protecting these neurons from further degeneration. nih.govbritannica.com
Research on protocatechuic acid (3,4-dihydroxybenzoic acid), a compound with a similar benzoic acid core, has demonstrated neuroprotective effects in a rotenone-induced mouse model of Parkinson's disease. researchgate.net This study indicated that protocatechuic acid administration mitigated motor deficits, oxidative stress, and mitochondrial dysfunction. researchgate.net The neuroprotective effect was attributed to the activation of the Akt/Nrf2/glutathione pathway, a critical signaling cascade in cellular defense against oxidative stress. researchgate.netnih.gov Given the structural similarities, it is plausible that this compound could exert neuroprotective effects through similar antioxidant and anti-inflammatory pathways, which are crucial in combating the neurodegenerative processes in Parkinson's disease. However, dedicated studies are required to specifically investigate the antiparkinsonian potential and mechanisms of this compound.
Interaction with Nicotinic Acetylcholine Receptor (nAChR) Subtypes (e.g., TMB-8)
A significant body of research has focused on the interaction of this compound derivatives with nicotinic acetylcholine receptors (nAChRs). One such derivative, this compound 8-(diethylamino)octyl ester (TMB-8), has been identified as a potent, non-competitive antagonist at various nAChR subtypes. nih.gov Nicotinic antagonists are compounds that inhibit the action of acetylcholine at these receptors. wikipedia.org
TMB-8's interaction with nAChRs is characterized by its ability to block the ion channel function of the receptor without competing with the binding of acetylcholine itself. This non-competitive antagonism suggests that TMB-8 binds to a site on the receptor that is distinct from the acetylcholine binding site. nih.gov The inhibitory effects of TMB-8 have been observed across diverse nAChR subtypes, indicating a broad spectrum of activity. nih.gov This interaction is significant as nAChRs are involved in a wide range of physiological and pathological processes in the central nervous system, and their modulation can impact neuronal signaling and excitability.
| Compound | Receptor Target | Mechanism of Action | Reference |
| TMB-8 | Nicotinic Acetylcholine Receptor (nAChR) Subtypes | Non-competitive antagonist | nih.gov |
Modulation of Serotonin (B10506) Transporter (SERT) Activity
The influence of this compound on the serotonergic system has been explored, particularly in the context of its molecular fragments. The serotonin transporter (SERT) is a key protein responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its action. osti.gov A study investigating the effects of tropoxin (B1224757) and its molecular fragments, including 3,4,5-trimethoxybenzoate (B1228286) (TMB), on serotonin receptors in the rat brain revealed an antiserotonin effect. nih.gov
Microionophoretic application of TMB onto cortical neurons was found to significantly reduce the excitatory neuronal response to serotonin. nih.gov This suggests that TMB can modulate serotonergic signaling. While this study focused on the postsynaptic neuronal membrane's sensitivity to serotonin rather than directly on SERT activity, the findings imply a potential interaction with the broader serotonergic system. The observed reduction in serotonin's excitatory effect by TMB indicates a possible, albeit indirect, modulation of serotonergic neurotransmission. nih.gov Further research is necessary to determine if this compound or its derivatives directly interact with and modulate the activity of the serotonin transporter.
| Compound Fragment | Effect on Serotonergic System | Observed Mechanism | Reference |
| 3,4,5-trimethoxybenzoate (TMB) | Reduction of excitatory neuronal response to serotonin | Decreased serotonin sensitivity of postsynaptic neuronal membrane | nih.gov |
Structure Activity Relationship Sar Studies
The Critical Placement: Impact of Methoxy (B1213986) Group Positions on Biological Activity
The arrangement of methoxy groups on the benzoic acid ring is a critical determinant of biological activity. While direct comparative studies on the various isomers of trimethoxybenzoic acid are not extensively detailed in the available literature, the prevalence of the 3,4,5-trimethoxy substitution pattern in numerous bioactive compounds underscores its significance. This specific arrangement is believed to contribute to an optimal balance of lipophilicity and electronic properties, facilitating favorable interactions with biological targets.
For instance, in the context of efflux pump inhibition in bacteria, the presence of the three methoxy groups on the phenyl ring has been highlighted as a key feature for enhanced activity. This suggests that the 3,4,5-trimethoxy motif plays a crucial role in the molecule's ability to interfere with mechanisms of bacterial drug resistance. The electron-donating nature of the methoxy groups, coupled with their steric influence, likely governs the binding affinity of these derivatives to their target proteins.
The Power of Derivatization: Tailoring the Pharmacological Profile
Modification of the carboxylic acid group of 3,4,5-trimethoxybenzoic acid has proven to be a fruitful strategy for unlocking a wide spectrum of pharmacological activities. By introducing various functional groups and molecular scaffolds, researchers have been able to modulate the compound's therapeutic potential, leading to the discovery of potent inhibitors of enzymes, as well as antimicrobial and anti-inflammatory agents.
A Mind-Bending Modification: Hydroxyl Amide Derivatives and AChE Inhibition
In the quest for new treatments for neurodegenerative diseases such as Alzheimer's, the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (B1216132), is a key therapeutic strategy. Researchers have synthesized a series of hydroxyl amide derivatives of this compound and evaluated their AChE inhibitory activity.
A study investigating these derivatives revealed that the nature of the amino alcohol moiety significantly influences the inhibitory potency. The key findings from this research are summarized in the interactive data table below.
Acetylcholinesterase (AChE) Inhibition by Hydroxyl Amide Derivatives of this compound
| Compound | Amino Alcohol Moiety | AChE Inhibition (%) |
|---|---|---|
| 1 | Ethanolamine (B43304) | 93.2 ± 4.47 |
| 2 | 3-Amino-1-propanol | 85.1 ± 3.21 |
| 3 | 4-Amino-1-butanol | 78.9 ± 2.56 |
The results indicate that derivatives bearing a shorter alkyl chain between the amide and hydroxyl groups, such as the ethanolamine derivative, exhibit the most potent AChE inhibition. This suggests that the distance and flexibility of the hydroxyl group are critical for optimal interaction with the active site of the enzyme.
Illuminating Effects: Halogenation and its Influence on Cytotoxicity and Phototoxicity
While the derivatization of this compound has been extensively explored for various therapeutic applications, specific and detailed research focusing on the effects of halogenation on the cytotoxicity and phototoxicity of this particular compound is limited in the currently available scientific literature.
Quelling the Flames: Quinazolinone Derivatives and Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents remains a significant area of research. By incorporating the 3,4,5-trimethoxybenzoyl moiety into a quinazolinone scaffold, scientists have created a new class of compounds with promising anti-inflammatory properties.
A study focused on quinazolinone derivatives synthesized from 2-amino-3,4,5-trimethoxybenzoic acid demonstrated significant anti-inflammatory activity in a carrageenan-induced rat paw edema model. The level of activity was found to be dependent on the nature and position of substituents on the quinazolinone ring.
Anti-inflammatory Activity of Quinazolinone Derivatives of this compound
| Compound | Substituent at 2-position | Substituent at 3-position | % Inhibition of Edema |
|---|---|---|---|
| QA-2 | Methyl | 2,4-Dinitrophenyl | 82.75 |
| QA-6 | Methyl | 2-Methylphenyl | 81.03 |
| QA-1 | Methyl | Phenyl | 65.51 |
The data reveals that substitutions on the aromatic ring at the 3-position of the quinazolinone core significantly influence the anti-inflammatory efficacy. In particular, the presence of electron-withdrawing groups, such as dinitro substituents, or electron-donating groups like a methyl group, can enhance the activity.
A Double-Edged Sword: Hydrazone Derivatives with Antimicrobial and Antidiabetic Activity
Hydrazones, characterized by the presence of a C=N-NH-C=O functional group, are a well-established class of compounds with a broad range of biological activities. The condensation of 3,4,5-trimethoxybenzohydrazide (B1329584) with various aromatic aldehydes has yielded a series of hydrazone derivatives with notable antimicrobial and antidiabetic potential.
In antimicrobial screenings, these derivatives exhibited significant activity against a panel of bacteria. The nature of the substituent on the aromatic aldehyde moiety was found to play a crucial role in determining the spectrum and potency of antimicrobial action. Furthermore, several of these hydrazone derivatives demonstrated promising antidiabetic effects.
Biological Activities of Hydrazone Derivatives of this compound
| Compound | Aldehyde Moiety | Antibacterial Activity | Antidiabetic Activity |
|---|---|---|---|
| 4a | Benzaldehyde | Significant | Significant |
| 4b | 4-Chlorobenzaldehyde | Excellent | Moderate |
| 4c | 4-Nitrobenzaldehyde | Excellent | Significant |
These findings highlight the potential of this compound-based hydrazones as dual-action therapeutic agents.
A Strategic Alliance: Linker and Esterification Effects in NSAID Conjugates
In a study where NSAIDs like ibuprofen (B1674241) and ketoprofen (B1673614) were conjugated with 3,4,5-trimethoxybenzyl alcohol via an amino acid linker, the resulting compounds exhibited enhanced anti-inflammatory effects compared to the parent drugs. The choice of the amino acid linker was found to be critical in modulating the activity.
Anti-inflammatory Activity of NSAID-3,4,5-Trimethoxybenzyl Alcohol Conjugates
| NSAID | Amino Acid Linker | % Reduction in Rat Paw Edema |
|---|---|---|
| Ibuprofen | L-Proline | 67 |
| Ketoprofen | L-Tyrosine | 91 |
| Ibuprofen (Parent Drug) | - | 36 |
| Ketoprofen (Parent Drug) | - | 47 |
Computational Approaches in SAR Analysis
Computational methods, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, have been instrumental in elucidating the SAR of this compound derivatives as efflux pump inhibitors. nih.gov These in silico techniques provide valuable insights into the molecular interactions governing the inhibitory activity.
Molecular docking studies have been employed to predict the binding affinity of this compound derivatives to bacterial efflux pumps, specifically targeting the AcrAB-TolC system. nih.gov This tripartite efflux pump is a major contributor to multidrug resistance in Gram-negative bacteria. nih.gov
In silico analyses were performed on a series of eleven derivatives, with docking studies focusing on the AcrAB-TolC efflux system and a homology model of the NorA efflux pump. nih.gov The results of these computational predictions indicated that several of the compounds, including the experimentally active derivatives 5 and 6 , were predicted to have favorable binding scores. nih.gov These compounds were predicted to bind with the most affinity to the AcrB component of the AcrAB-TolC efflux system. nih.gov The correlation between these in silico predictions and the in vitro experimental results lends confidence to the use of computational models for screening and prioritizing potential efflux pump inhibitors.
Further computational analysis has focused on the specific intermolecular interactions between the this compound derivatives and the amino acid residues within the binding pocket of the AcrB protein. nih.gov Visualization of the docked poses of compounds 5 and 6 within the AcrB binding site revealed that they are predicted to bind in a similar fashion. nih.gov
Although they occupy a similar space within the binding pocket, the specific residues with which they are predicted to interact differ. nih.gov This detailed analysis of intermolecular interactions is crucial for understanding the molecular basis of their inhibitory activity. The binding of these small molecules to the AcrB protein is thought to interfere with its function, thereby inhibiting the efflux of antibiotics from the bacterial cell. The insights gained from these molecular docking studies provide a structural framework for the rational design of new this compound derivatives with improved efflux pump inhibitory activity.
Applications in Medicinal Chemistry and Drug Discovery
Use as Pharmaceutical Intermediates and Drug Impurity Standards
3,4,5-Trimethoxybenzoic acid is a pivotal building block in the fields of medicinal chemistry and organic synthesis. Its structural framework is utilized as a key intermediate in the synthesis of a variety of pharmaceutical compounds. A significant application of this compound is in the development of drugs targeting inflammation and pain.
The compound's role extends to being a critical reference standard in quality control for certain pharmaceuticals. As a known metabolite of the gastrointestinal prokinetic agent Trimebutine, this compound serves as a documented impurity standard for this drug. It is officially recognized in pharmacopeial standards, for instance, as "Trimebutine Maleate Impurity B". Furthermore, it is also listed as "Trimethoprim Impurity J," indicating its relevance in the quality assessment of the antibacterial agent Trimethoprim.
The versatility of this compound as an intermediate is demonstrated by its use in synthesizing a range of derivatives. For example, it is a precursor for iodinated derivatives such as 2,6-diiodo-3,4,5-trimethoxybenzoic acid (DITMBA) and 2-iodo-3,4,5-trimethoxybenzoic acid (ITMBA), which have been explored for their cytotoxic properties.
| Drug Name | Role of this compound | Reference |
|---|---|---|
| Trimebutine | Metabolite and Impurity Standard (Impurity B) | |
| Trimethoprim | Impurity Standard (Impurity J) |
Exploration in Natural Product Synthesis
The 3,4,5-trimethoxybenzoyl moiety is a structural feature present in various natural products, making its parent acid a valuable tool in natural product synthesis. The synthesis of this compound itself often starts from Gallic acid (3,4,5-trihydroxybenzoic acid), a widely available natural product, through a process of methoxylation.
One of the notable explorations in this area was inspired by the complex natural alkaloid Reserpine. Researchers identified that the 3,4,5-trimethoxybenzoyl group within the Reserpine molecule was essential for its pharmacological activity. This insight spurred the synthesis of numerous basic esters of this compound, aiming to create simpler, synthetic molecules that could mimic the desirable effects of Reserpine with potentially fewer side effects. This work highlights how the compound serves as a crucial starting material for creating analogues of bioactive natural products.
Role in Preclinical Research Models (e.g., amelioration of chronic stress, hepatoprotective effects)
In preclinical studies, this compound has been investigated for its potential therapeutic effects in various animal models, demonstrating notable bioactivity.
Amelioration of Chronic Stress: Research has shown that this compound can alleviate various behavioral and biochemical changes induced by chronic stress in mice. Studies on its ester derivatives have further explored these anxiolytic-like effects. In mouse models of chronic stress, these derivatives were found to mitigate anxiety-like behavior and counteract oxidative stress, suggesting a potential role in managing stress-related conditions.
Hepatoprotective Effects: The compound has also demonstrated significant protective effects on the liver. In preclinical rat models, this compound was shown to exert hepatoprotective effects against liver injury induced by carbon tetrachloride (CCl₄). The mechanism of this protection involves the modulation of oxidative and nitrosative stress, as well as inflammation within the liver tissue.
| Preclinical Model | Observed Effect of this compound | Mechanism of Action | Reference |
|---|---|---|---|
| Chronic Stress in Mice | Amelioration of behavioral and biochemical alterations | Reduction of oxidative stress | |
| Carbon Tetrachloride (CCl₄)-induced Liver Injury in Rats | Hepatoprotective effects | Modulation of oxidative-nitrosative stress and inflammation |
Future Research Directions and Translational Perspectives
Elucidation of Unexplored Biological Activities and Mechanisms
While 3,4,5-trimethoxybenzoic acid is known for certain biological activities, including antibacterial effects against S. aureus and antioxidant properties, there remains a vast, unexplored landscape of its pharmacological potential. medchemexpress.comtargetmol.comcaymanchem.com Future research should prioritize a systematic screening of this compound against a wider array of biological targets.
Key Research Areas:
Expanded Antimicrobial Spectrum: Investigations into its efficacy against other clinically relevant bacteria, fungi, and viruses are warranted.
Anti-inflammatory and Immunomodulatory Effects: As a potent inhibitor of cytokine production, further studies could elucidate its mechanisms in inflammatory and autoimmune disorders. targetmol.com
Neurological Applications: Given that it is a metabolite of the prokinetic agent trimebutine, its direct effects on the central and peripheral nervous systems deserve deeper exploration. caymanchem.comnih.gov
Metabolic Disorders: Its potential role in modulating metabolic pathways could be investigated in the context of diseases like diabetes and obesity.
A deeper understanding of its mechanisms of action at the molecular level will be crucial. This includes identifying its direct protein targets, understanding its influence on signaling pathways, and exploring its pharmacokinetic and pharmacodynamic profiles in various in vivo models.
Advanced Design and Synthesis of Novel Derivatives
The true therapeutic potential of this compound likely lies in its chemically modified derivatives. nih.gov The parent compound serves as an excellent starting material for the synthesis of a diverse library of novel molecules with enhanced potency, selectivity, and drug-like properties. chemimpex.com
Promising Derivative Classes:
Amides and Esters: The synthesis of various amide and ester derivatives has already shown promise in developing agents with antinarcotic and other pharmacological effects. acs.orgnih.gov
Heterocyclic Hybrids: Incorporation of the 3,4,5-trimethoxybenzoyl moiety into heterocyclic scaffolds such as pyrimidines, thiadiazoles, and pyrrolizines has yielded compounds with potent activities, including PDE5 inhibition and anticancer effects. nih.govmdpi.comnih.gov
Chalcone (B49325) and Cinnamide Hybrids: Combining the 3,4,5-trimethoxyphenyl group with chalcone or cinnamide structures has led to the discovery of novel antimitotic agents. mdpi.comnih.gov
Future synthetic strategies should focus on creating derivatives with improved pharmacological profiles. This includes optimizing structure-activity relationships (SAR) to enhance target affinity and selectivity, as well as improving pharmacokinetic properties to ensure better bioavailability and in vivo efficacy. nih.gov
| Derivative Class | Synthetic Approach | Reported Biological Activity |
| Amides | Coupling reactions with various amines | Antinarcotic, Efflux pump inhibition |
| Esters | Condensation reactions with alcohols | Antinarcotic |
| Pyrimidines | Multi-step synthesis involving the trimethoxybenzoyl group | Potent and selective PDE5 inhibitors |
| Thiadiazoles | Cyclization of hydrazinecarbothioamide precursors | Anti-apoptotic |
| Pyrrolizines | Multi-step synthesis incorporating the trimethoxyphenyl moiety | Multi-target cytotoxic agents |
| Chalcone Hybrids | Amidation with amino chalcones | Antimitotic |
| Cinnamide Hybrids | Amidation with cinnamic acid derivatives | Antimitotic |
In-depth Computational Studies for Rational Drug Design
Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. researchgate.netfrontiersin.org In the context of this compound, in-depth computational studies can provide valuable insights for the rational design of new derivatives with desired biological activities. stonybrook.edu
Applications of Computational Approaches:
Molecular Docking: To predict the binding modes and affinities of this compound derivatives with their biological targets, such as enzymes and receptors. This can help in understanding the structural basis of their activity and in designing more potent inhibitors. nih.gov
Virtual Screening: To screen large virtual libraries of potential derivatives against a specific target, allowing for the identification of promising candidates for synthesis and biological evaluation.
Pharmacophore Modeling: To identify the key chemical features required for a molecule to interact with a specific target. This information can then be used to design new molecules with improved activity.
ADMET Prediction: To predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives. This can help in prioritizing candidates with favorable drug-like properties for further development.
By integrating computational and experimental approaches, researchers can adopt a more targeted and efficient strategy for the development of novel therapeutics based on the this compound scaffold.
Clinical Translation Potential and Pre-clinical Development
The ultimate goal of drug discovery is the successful translation of promising compounds from the laboratory to the clinic. While many derivatives of this compound have shown significant potential in preclinical studies, their journey to becoming approved drugs is fraught with challenges. The high attrition rates of new chemical entities (NCEs) in preclinical and clinical development underscore the need for a rigorous and strategic approach. benthamscience.com
Key Steps in Preclinical Development:
Lead Optimization: Further chemical modifications of promising derivatives to improve their efficacy, selectivity, and pharmacokinetic profiles.
In Vivo Efficacy Studies: Evaluation of the therapeutic effects of lead compounds in relevant animal models of disease.
Pharmacokinetic and Toxicological Profiling: Comprehensive assessment of the ADMET properties of drug candidates to ensure their safety and appropriate dosing in future clinical trials.
For derivatives that demonstrate a strong preclinical profile, the next step would be to file an Investigational New Drug (IND) application with regulatory agencies to initiate clinical trials in humans. The diverse biological activities of this compound derivatives suggest their potential application in a wide range of therapeutic areas, from infectious diseases to oncology.
Sustainable Synthesis and Green Chemistry Approaches
The pharmaceutical industry is increasingly recognizing the importance of sustainable and environmentally friendly manufacturing processes. jddhs.com The synthesis of this compound and its derivatives should align with the principles of green chemistry to minimize waste, reduce energy consumption, and use safer reagents and solvents. semanticscholar.org
Green Chemistry Strategies:
Use of Greener Reagents: Replacing hazardous reagents, such as dimethyl sulfate (B86663), with more environmentally benign alternatives like dimethyl carbonate for methylation reactions. google.com
Catalytic Methods: Employing efficient catalytic systems to improve reaction yields and reduce the need for stoichiometric reagents.
Solvent Selection: Utilizing safer and more sustainable solvents, or developing solvent-free reaction conditions where possible. jddhs.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. jddhs.com
Energy Efficiency: Adopting energy-efficient techniques such as microwave-assisted synthesis to reduce reaction times and energy consumption. jddhs.com
By embracing green chemistry approaches, the synthesis of this compound and its derivatives can be made more economically viable and environmentally responsible. jeeng.net
Q & A
Basic Research Questions
Q. What are the standard laboratory methods for synthesizing 3,4,5-Trimethoxybenzoic acid?
- Methodology : The compound is commonly synthesized via esterification or alkylation of gallic acid derivatives. For example, esterification with methanol in the presence of acid catalysts (e.g., H₂SO₄) yields this compound with an 89% efficiency due to the stabilizing effect of the trimethoxy group on the intermediate carbocation . Alternative routes include selective methylation of hydroxyl groups using methyl iodide under basic conditions.
- Key Data : Yields vary with substituent positions; trimethoxy derivatives show higher reactivity compared to mono- or di-methoxy analogs .
Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?
- Methodology :
- ¹H/¹³C NMR : Identifies methoxy (-OCH₃) groups (δ ~3.8–3.9 ppm for ¹H; ~55–60 ppm for ¹³C) and the carboxylic acid proton (δ ~12–13 ppm, broad) .
- IR Spectroscopy : Detects C=O stretching (~1680–1700 cm⁻¹) and OCH₃ vibrations (~2830–2975 cm⁻¹) .
- Mass Spectrometry (MS) : Confirms molecular weight (212.20 g/mol) and fragmentation patterns .
Q. What are the primary applications of this compound in pharmaceutical research?
- Methodology : The compound serves as a precursor for antimicrobial agents (e.g., Trimethoprim impurities) and alkaloid synthesis (e.g., mescaline derivatives). Its trimethoxy structure enhances lipophilicity, improving membrane permeability in drug candidates .
Advanced Research Questions
Q. How do electron-donating substituents influence the esterification efficiency of this compound compared to other benzoic acid derivatives?
- Methodology : Substituent effects are analyzed using kinetic studies and computational modeling (e.g., DFT). The trimethoxy group stabilizes the carbocation intermediate via resonance and inductive effects, increasing esterification yields (89%) compared to gallic acid (78%) and syringic acid (84%) .
- Data Contradiction : Lower yields in non-polar solvents (e.g., toluene) suggest solvent polarity impacts protonation efficiency, requiring optimization .
Q. What strategies resolve discrepancies in spectroscopic data during the synthesis of novel this compound derivatives?
- Methodology :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex derivatives.
- X-ray Crystallography : Validates molecular geometry when NMR data is ambiguous .
- Chromatographic Purity Checks : HPLC or GC-MS identifies side products (e.g., incomplete methylation) .
Q. How is this compound utilized in the biosynthesis of plant-derived metabolites?
- Methodology : Isotopic labeling (e.g., ¹³C tracing) tracks its incorporation into lignin or phenolic compounds in plants like Euphorbia lunulata. The compound acts as a xenobiotic metabolite, influencing pathways related to stress response .
Q. What thermodynamic properties govern the solubility and stability of this compound in mixed solvent systems?
- Methodology : Solid-liquid equilibria studies using differential scanning calorimetry (DSC) reveal solubility parameters in polar aprotic solvents (e.g., DMSO). The compound’s melting point (287–293°C) and enthalpy of fusion (~25 kJ/mol) are critical for crystallization optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
